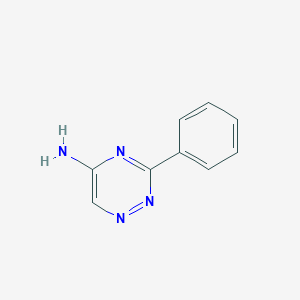
3-Phenyl-1,2,4-triazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2,4-triazin-5-amine is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. The 1,2,4-triazine isomer is one of the three possible isomers of triazine, distinguished by the positions of the nitrogen atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-1,2,4-triazin-5-amine can be synthesized through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones . Another method includes the thermal rearrangement of 2-azidocyclopropenes . The Bamberger triazine synthesis is also a classical method used for the preparation of 1,2,4-triazines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ microwave-assisted, solid-phase, metal-based, and multicomponent one-pot reactions .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic aromatic substitution is a common reaction for triazines due to their lower resonance energy compared to benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phenol and amines are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
3-Phenyl-1,2,4-triazin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Another isomer of triazine with different nitrogen atom positions.
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:
2,4,6-Trichloro-1,3,5-triazine: Used in the production of reactive dyes.
Uniqueness
Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
99512-67-1 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
3-phenyl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C9H8N4/c10-8-6-11-13-9(12-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) |
InChI Key |
SJXIQUPKRXWFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



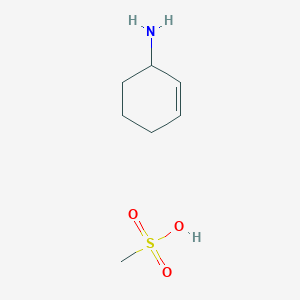
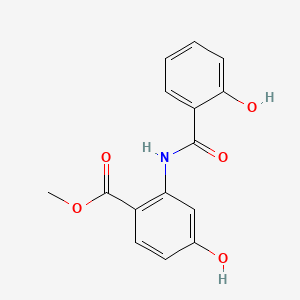
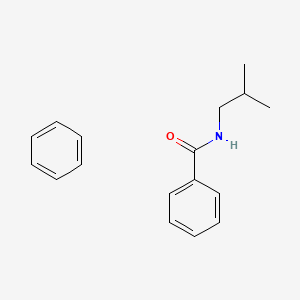
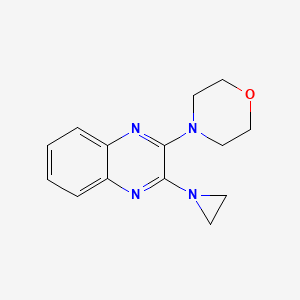
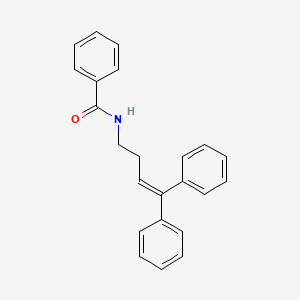
![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
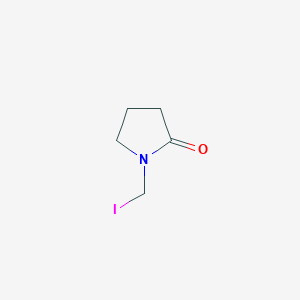
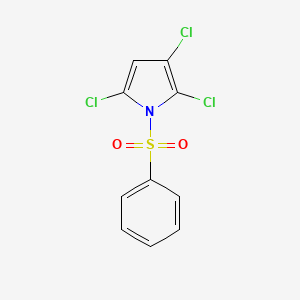
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
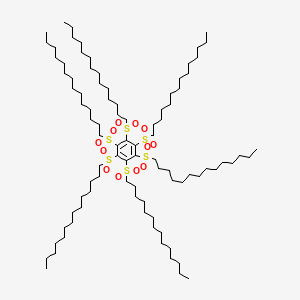
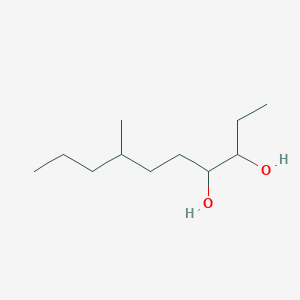
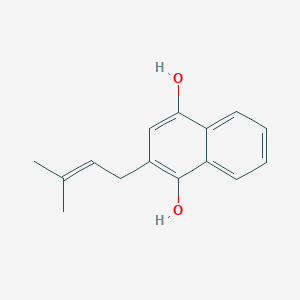
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
